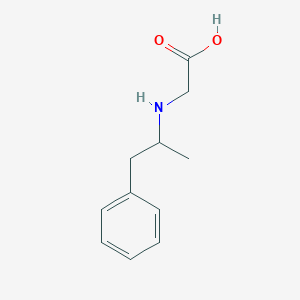
(1-Phenylpropan-2-yl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylpropan-2-yl)glycine is a chemical compound with the molecular formula C11H15NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 1-phenylpropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpropan-2-yl)glycine typically involves the reaction of glycine with 1-phenylpropan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
化学反应分析
Types of Reactions
(1-Phenylpropan-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(1-Phenylpropan-2-yl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
相似化合物的比较
Similar Compounds
(1-Phenylethyl)glycine: Similar structure but with a different alkyl chain length.
(1-Phenylpropyl)glycine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
(1-Phenylpropan-2-yl)glycine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-phenylpropan-2-yl group can impart distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
属性
| 7738-39-8 | |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-(1-phenylpropan-2-ylamino)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-11(13)14)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) |
InChI 键 |
XPTBRKLVMIHPSD-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
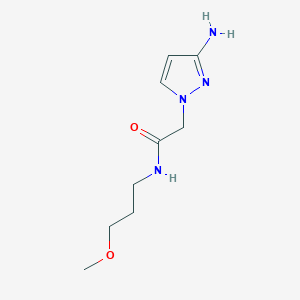
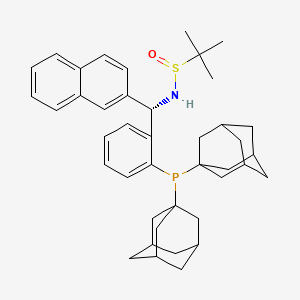
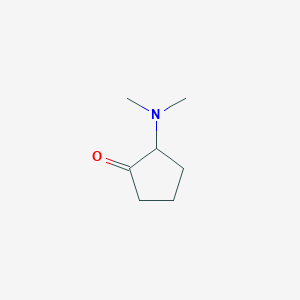

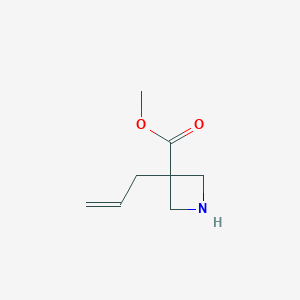
![2-Methyl-2-[4-(propan-2-yl)phenyl]oxirane](/img/structure/B13649129.png)
![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
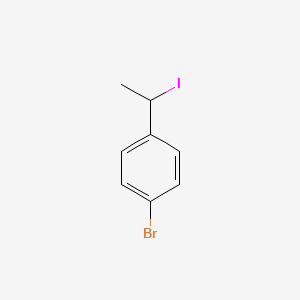

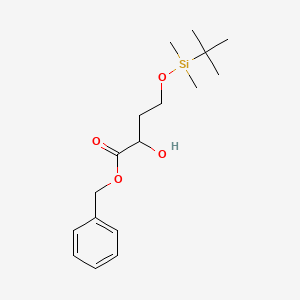

![1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one](/img/structure/B13649152.png)
